4-(4-Aminopyridin-3-yl)benzonitrile
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Description
4-(4-Aminopyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C12H9N3 and a molecular weight of 195.22 . It is used for laboratory research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a pyridine ring via a nitrile group . The pyridine ring carries an amino group at the 4-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 429.6±35.0 °C . The density is predicted to be 1.24±0.1 g/cm3 . Unfortunately, the melting point and solubility are not specified .Scientific Research Applications
Liquid Crystalline Behavior and Photophysical Properties
4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, a related compound, have been studied for their liquid crystalline behavior and photophysical properties. These compounds, with their luminescent features, show potential as mesogens, exhibiting phases like nematic and orthorhombic columnar phases based on their chain lengths. They also have significant blue emission properties, making them suitable for optical applications (Ahipa et al., 2014).
Intermediate in HIV-1 Reverse Transcriptase Inhibitors
4-((4-chloropyrimidin-2-yl)amino)benzonitrile serves as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. Its synthesis process involves several steps, including methylation and chlorination, and is crucial for the development of effective antiretroviral drugs (Ju Xiu-lia, 2015).
Dual Fluorescence in 4-(Dimethyl-amino)benzonitrile
The study of 4-(N,N-Dimethyl-amino)benzonitrile, a similar compound, focuses on its dual fluorescence property. This property is linked to its intramolecular charge-transfer state and is significant in understanding the photophysical behavior of such molecules, with implications in optical and electronic applications (Köhn & Hättig, 2004).
Histamine H4 Receptor Ligands
Compounds like 4- tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine and its derivatives, which include benzonitrile structures, have been synthesized and evaluated for their potential as histamine H4 receptor ligands. These ligands are important in the development of treatments for inflammatory and pain-related conditions (Altenbach et al., 2008).
Corrosion Inhibition
Benzonitrile derivatives like 4-(isopentylamino)-3-nitrobenzonitrile have been studied for their effectiveness as corrosion inhibitors for mild steel. These studies combine experimental techniques and computational methods to understand the molecular structure's impact on corrosion inhibition efficiency, crucial in materials science and engineering (Chaouiki et al., 2018).
Synthesis and Complexation with Metal Ions
Research on tosylated 4-aminopyridine, which involves the synthesis and complexation with nickel and iron ions, sheds light on the potential of these compounds in the pharmaceutical and chemical industries. The complexation enhances the biological and catalytic potential of these ligands, offering avenues for new drug development and catalytic processes (Orie et al., 2021).
Properties
IUPAC Name |
4-(4-aminopyridin-3-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-8-15-6-5-12(11)14/h1-6,8H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXKFBBQTCXHDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744825 |
Source
|
Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258620-63-1 |
Source
|
Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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